molecular formula Sn+4 B1230384 Tin(4+) CAS No. 22537-50-4

Tin(4+)

Cat. No.: B1230384
CAS No.: 22537-50-4
M. Wt: 118.71 g/mol
InChI Key: SYRHIZPPCHMRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tin(4+), also known as tinzaparin sodium, is a low molecular weight heparin used primarily as an anticoagulant. It is derived from heparin and is used to prevent and treat blood clots in conditions such as deep vein thrombosis and pulmonary embolism. Tin(4+) works by inhibiting the formation of fibrin clots, thus allowing normal blood flow through the arteries and veins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin(4+) is synthesized through the controlled enzymatic depolymerization of heparin, which is extracted from porcine intestinal mucosa. The enzyme heparinase from Flavobacterium heparinum is used in this process. The majority of the components have a 2-O-sulpho-4-enepyranosuronic acid structure at the non-reducing end and a 2-N,6-O-disulpho-D-glucosamine structure at the reducing end of the chain .

Industrial Production Methods: The industrial production of Tin(4+) involves several steps:

Chemical Reactions Analysis

Types of Reactions: Tin(4+) primarily undergoes enzymatic reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic use.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the enzymatic depolymerization of heparin is tinzaparin sodium, which retains the anticoagulant properties of heparin but with a lower molecular weight and enhanced bioavailability .

Scientific Research Applications

Tin(4+) has a wide range of scientific research applications:

Mechanism of Action

Tin(4+) exerts its anticoagulant effects by binding to the plasma protein antithrombin III. This complex formation accelerates the inhibition of factor Xa, a key enzyme in the coagulation cascade. The affinity of tinzaparin for factor Xa is significantly higher than that of unbound antithrombin III, making it a potent inhibitor of blood clot formation .

Comparison with Similar Compounds

  • Eliquis (apixaban)
  • Xarelto (rivaroxaban)

Comparison:

Tin(4+)’s uniqueness lies in its enzymatic derivation from heparin and its specific mechanism of action involving antithrombin III, which distinguishes it from other direct factor Xa inhibitors .

Properties

CAS No.

22537-50-4

Molecular Formula

Sn+4

Molecular Weight

118.71 g/mol

IUPAC Name

tin(4+)

InChI

InChI=1S/Sn/q+4

InChI Key

SYRHIZPPCHMRIT-UHFFFAOYSA-N

SMILES

[Sn+4]

Canonical SMILES

[Sn+4]

Synonyms

2 Propenoic acid, 3 phenyl
2-Propenoic acid, 3-phenyl-
3-phenyl- 2-Propenoic acid
Innohep
tinzaparin
tinzaparin sodium

Origin of Product

United States

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